molecular formula C15H20N2O3 B14506168 1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one CAS No. 64930-99-0

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one

Katalognummer: B14506168
CAS-Nummer: 64930-99-0
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: INXCIZNYVICHIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one is a complex organic compound that features a seven-membered azepane ring, a phenoxy group, and a hydroxyimino functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one typically involves multiple steps. One common method involves the reaction of azepane with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with hydroxylamine to introduce the hydroxyimino group. The final step involves the formation of the ethanone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The azepane ring may interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Azepan-1-yl)ethan-1-one: Similar structure but lacks the phenoxy and hydroxyimino groups.

    4-(Azepan-1-yl)benzaldehyde: Contains the azepane and phenoxy groups but lacks the ethanone linkage.

    1-(Azepan-1-yl)-2-phenoxyethan-1-one: Similar structure but lacks the hydroxyimino group.

Uniqueness

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one is unique due to the presence of both the hydroxyimino and phenoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Eigenschaften

CAS-Nummer

64930-99-0

Molekularformel

C15H20N2O3

Molekulargewicht

276.33 g/mol

IUPAC-Name

1-(azepan-1-yl)-2-[4-(hydroxyiminomethyl)phenoxy]ethanone

InChI

InChI=1S/C15H20N2O3/c18-15(17-9-3-1-2-4-10-17)12-20-14-7-5-13(6-8-14)11-16-19/h5-8,11,19H,1-4,9-10,12H2

InChI-Schlüssel

INXCIZNYVICHIO-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.